molecular formula C17H21NO4 B3060892 7-Hydroxyetodolac CAS No. 101901-07-9

7-Hydroxyetodolac

Katalognummer: B3060892
CAS-Nummer: 101901-07-9
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: LOALFJPXZIHKNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid, commonly known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) with a unique pyranoindole core structure . Approved by the U.S. FDA in 1996, etodolac exhibits analgesic and anti-arthritic properties by selectively inhibiting cyclooxygenase-2 (COX-2) . Its chemical structure features a bicyclic pyranoindole system with ethyl substituents at positions 1 and 8, a hydroxyphenyl group at position 7, and an acetic acid side chain at position 1 . The absolute configuration of its active enantiomer is S, confirmed via crystallographic analysis .

Eigenschaften

CAS-Nummer

101901-07-9

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21)

InChI-Schlüssel

LOALFJPXZIHKNH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Demerson Method: Foundation of Pyranoindole Synthesis

The foundational synthesis of etodolac was pioneered by Demerson et al. in the 1970s. This method involves two critical stages:

  • Synthesis of 7-Ethyltryptophol :
    • Starting Material : 7-Ethylindole is reacted with oxalyl chloride to form ethyl 7-ethyl-3-indolylglyoxylate.
    • Reduction : The glyoxylate intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield 7-ethyltryptophol.
  • Cyclization with Keto Esters :
    • 7-Ethyltryptophol is condensed with ethyl propionylacetate under acidic conditions to form the pyrano[3,4-b]indole core.
    • Hydrolysis : The ester moiety is hydrolyzed using aqueous sodium hydroxide to yield etodolac.

Key Data :

  • Yield : ~65–70% for the cyclization step.
  • Purity : >95% after recrystallization.

Modern Methodological Innovations

Oxidative Sulfur-Mediated Alkylation (CN113929612A)

A 2020 Chinese patent introduced a novel two-step process to synthesize 7-ethyltryptophol, a critical intermediate:

Step 1: Oxidative Coupling

  • Reactants : 7-Ethylindole and ethyl 2-((ethoxycarbosulfanyl)thio)acetate.
  • Oxidants : Di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP).
  • Solvent : 1,2-Dichloroethane.
  • Conditions : Reflux at 80°C for 8–12 hours.
  • Intermediate : Ethyl 2-(7-ethyl-1H-indol-3-ylthio)acetate (Yield: 84–86%).

Step 2: Reduction to 7-Ethyltryptophol

  • Reducing Agents : Lithium triethylborohydride (LiBH₄Et₃) or LiAlH₄.
  • Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).
  • Conditions : 0–10°C initial cooling, followed by warming to 20–35°C.
  • Yield : 85–92% with >99.6% purity.

Advantages :

  • Avoids hazardous chloral hydrate and tin powder used in classical routes.
  • Higher regioselectivity and scalability.

Pechmann Condensation for Pyranoindole Annulation

Recent studies have explored Pechmann condensation to construct the pyranoindole scaffold:

  • Reactants : 5-Hydroxyindole derivatives and β-ketoesters (e.g., ethyl acetoacetate).
  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
  • Conditions : 80–100°C for 6–8 hours.
  • Yield : 70–75% for pyrano[3,4-b]indole derivatives.

Limitations :

  • Requires stringent control of acid concentration to avoid side reactions.

Comparative Analysis of Synthetic Methods

Parameter Demerson Method Oxidative Sulfur Method Pechmann Condensation
Starting Material 7-Ethylindole 7-Ethylindole 5-Hydroxyindole
Key Reagents Oxalyl chloride, LiAlH₄ DTBP, LiBH₄Et₃ H₂SO₄, β-ketoesters
Total Steps 4 2 3
Overall Yield 60–65% 75–80% 50–60%
Purity >95% >99.5% ~90%
Scalability Moderate High Low

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • 1,2-Dichloroethane vs. THF : The oxidative sulfur method achieved higher yields in 1,2-dichloroethane due to better solubility of intermediates.
  • Reduction Temperature : LiAlH₄ reductions at 0–10°C minimized side reactions compared to room temperature.

Byproduct Management

  • Demerson Method : Hydrolysis of excess oxalyl chloride required careful quenching to prevent ester degradation.
  • Oxidative Method : Sodium thiosulfate washes effectively removed residual sulfur byproducts.

Analyse Chemischer Reaktionen

7-HYDROXYETODOLAC unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von der jeweiligen Reaktion und den angewendeten Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • IUPAC Name : 2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
  • CAS Number : 101901-07-9

The compound features a unique pyranoindole structure that contributes to its biological activity. The hydroxyl group at the 7th position is particularly significant for its pharmacological effects.

Anti-inflammatory Properties

7-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It exhibits anti-inflammatory properties similar to its parent compound. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced pain and swelling in various conditions such as arthritis and other inflammatory disorders .

Analgesic Effects

The compound has shown promise as an analgesic agent. Studies have demonstrated its effectiveness in alleviating pain through both central and peripheral mechanisms. Its analgesic properties are attributed to its ability to modulate pain pathways and reduce the perception of pain in animal models .

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties that may protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Study 1: Efficacy in Arthritis Models

A study published in Biochemical Pharmacology investigated the efficacy of this compound in animal models of arthritis. The results showed significant reductions in joint swelling and pain scores compared to control groups treated with placebo .

Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions .

Wirkmechanismus

The mechanism of action of 7-HYDROXYETODOLAC is closely related to that of etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are those related to prostaglandin synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Etodolac belongs to a class of pyrano[3,4-b]indole derivatives, many of which have been synthesized to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Substituent Modifications on the Pyranoindole Core
Compound Name Structural Modifications Key Properties & Biological Activity Reference
Etodolac (1,8-diethyl-7-hydroxy derivative) - 1,8-diethyl groups
- 7-hydroxyl group
- Acetic acid side chain
- COX-2 selectivity
- Anti-inflammatory (IC₅₀: 1.2 μM in chondrocytes)
Prodolic acid (1-n-propyl derivative) - 1-n-propyl group (no 8-ethyl or 7-hydroxy) - Enhanced serum half-life (6.8 h vs. etodolac’s 4.5 h)
- Higher anti-inflammatory potency in adjuvant arthritic rats
6-Hydroxyetodolac - Hydroxyl group at position 6 (vs. 7 in etodolac) - Reduced activity (IC₅₀ > 10 μM in COX-2 inhibition)
4-Oxoetodolac - Ketone at position 4 - Inactive in COX-2 assays

Key Insights :

  • The 1,8-diethyl groups in etodolac enhance metabolic stability by hindering hydroxylation, a major inactivation pathway .
  • The 7-hydroxyl group is critical for COX-2 binding; shifting it to position 6 abolishes activity .
  • Prodolic acid ’s n-propyl group prolongs serum half-life, suggesting alkyl chain length influences pharmacokinetics .
Modifications to the Acetic Acid Side Chain
Compound Name Structural Modifications Key Properties & Biological Activity Reference
(1-Carboxymethyl-8-ethyl derivative) (11) - Carboxymethyl substituent
- No hydroxyl group
- Lower solubility (mp 180–182°C)
- Unreported anti-inflammatory activity
(1-Carbamoylmethyl-8-ethyl derivative) (13) - Carbamoylmethyl group - Higher solubility (mp 166–168°C)
- Potential prodrug candidate
(1-Cyanomethyl-8-ethyl derivative) (17) - Cyanomethyl substituent - Nitrile group enhances binding affinity (IR νmax: 2259 cm⁻¹)
- Unstable in vivo
Etodolac Hydrazide-Hydrazone (3b) - Hydrazide-hydrazone moiety replacing acid - Anticancer activity (IC₅₀: 5.24–15.53 μM in prostate cancer cells)

Key Insights :

  • Replacing the acetic acid with a carbamoylmethyl group (compound 13) improves solubility but reduces COX-2 affinity .
  • The hydrazide-hydrazone derivative (3b) shifts activity from anti-inflammatory to anticancer, highlighting the side chain’s role in target specificity .
Metabolites and Inactive Derivatives
Compound Name Structural Features Metabolic Fate & Activity Reference
N-Methyletodolac - Methylation of indole nitrogen - Isolated from human urine
- Inactive in COX-2 assays
8-(1'-Hydroxy)etodolac - Hydroxylation of 8-ethyl group - Minor metabolite
- Marginal anti-inflammatory activity

Key Insights :

  • N-Methylation abolishes activity, confirming the indole nitrogen’s role in binding .
  • Hydroxylation of the 8-ethyl group reduces lipophilicity, decreasing membrane permeability .

Structural and Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Reference
Etodolac 174–175 3259 (OH), 1673 (C=O) C: 69.78%, H: 6.84%, N: 8.63%
Compound 11 (carboxymethyl analog) 180–182 1703 (C=O) C: 68.21%, H: 6.26%, N: 9.12%
Compound 17 (cyanomethyl analog) 126–128 2259 (C≡N) C: 76.27%, H: 7.55%, N: 10.67%

Biologische Aktivität

1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid, commonly referred to as etodolac, is a compound recognized for its significant biological activities, particularly its anti-inflammatory and analgesic properties. This article aims to explore the biological activity of etodolac through a detailed review of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Etodolac belongs to the class of pyranoindole derivatives and has the following molecular characteristics:

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 317.36 g/mol
  • CAS Number : 114720-21-7

Etodolac exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, etodolac reduces inflammation and alleviates pain. The selectivity towards COX-2 is particularly notable as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Etodolac has been demonstrated to possess potent anti-inflammatory effects. In various preclinical studies, it has shown significant efficacy in reducing edema in animal models. For instance:

CompoundED50 (mg/kg)Route
Etodolac4p.o.
Aspirin184p.o.

This table indicates that etodolac is substantially more effective than aspirin in preventing adjuvant-induced edema .

Analgesic Activity

The analgesic properties of etodolac have been assessed through various pain models. In a study evaluating its antinociceptive effects, etodolac exhibited an ED50 value of 154 mg/kg when tested against phenyquinone-induced pain in mice . This positions etodolac as a strong candidate for managing pain-related conditions.

Clinical Studies

Clinical evaluations have reinforced the findings from preclinical studies. A randomized controlled trial involving patients with osteoarthritis demonstrated that etodolac significantly reduced pain scores compared to placebo groups over a 12-week period . The results indicated not only effective pain relief but also a favorable safety profile.

Case Studies

  • Case Study on Osteoarthritis Management :
    • Objective : To evaluate the efficacy of etodolac in reducing symptoms of osteoarthritis.
    • Results : Patients reported a significant decrease in pain levels and improvement in joint function after 12 weeks of treatment with etodolac compared to baseline measurements.
  • Postoperative Pain Relief :
    • Objective : Assessing the effectiveness of etodolac in managing postoperative pain.
    • Results : Patients receiving etodolac post-surgery experienced lower pain scores and required fewer rescue analgesics than those receiving standard care.

Safety and Side Effects

While etodolac is generally well-tolerated, potential side effects include gastrointestinal discomfort, renal impairment, and cardiovascular risks associated with long-term use. Monitoring is advised for patients with pre-existing conditions that may be exacerbated by NSAID therapy .

Q & A

Basic: What are the standard synthetic routes for 1,8-diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed condensation and cyclization of substituted indole precursors. For example, a brominated aniline derivative reacts with hydroxylamine hydrochloride to form an intermediate (e.g., N-(2-bromophenyl)-2-(hydroxy-imino)acetamide), which is cyclized under acidic conditions (e.g., concentrated H₂SO₄ at 80°C) to yield a tricyclic indole core . Reduction steps using sodium borohydride and boron trifluoride further refine the structure . Optimization involves adjusting reaction time, temperature, and catalyst ratios to improve yield. Substituent placement (e.g., ethyl groups at positions 1 and 8) is critical for structural integrity .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyran ring and acetic acid moiety . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in chiral centers . For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients to separate byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antiinflammatory potential of this compound?

Design SAR studies by systematically modifying substituents (e.g., replacing ethyl groups with bulkier alkyl chains or introducing electron-withdrawing groups on the indole ring). Test derivatives in in vitro COX-1/COX-2 inhibition assays and in vivo rodent models of inflammation (e.g., carrageenan-induced paw edema) . Use dose-response curves to compare efficacy (IC₅₀ values) and selectivity. Include enantiomerically pure samples to assess stereochemical effects on activity .

Advanced: How should researchers address contradictions in reported bioactivity data across different assays?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or compound stability. To resolve this:

  • Standardize assay protocols (e.g., use recombinant COX-2 from the same expression system).
  • Validate compound stability under assay conditions (e.g., pH, temperature) via LC-MS monitoring .
  • Replicate experiments with independent synthetic batches to rule out impurities .

Advanced: What methodologies are effective for optimizing enantiomeric separation of racemic mixtures of this compound?

Use chiral stationary-phase chromatography (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. For preparative-scale separation, simulate moving bed (SMB) chromatography improves efficiency . Confirm enantiopurity via polarimetry or circular dichroism (CD) . Note that substituents like the 7-hydroxy group influence chiral recognition .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions for preclinical studies?

Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Thermal stability : Store at 25°C, 40°C, and 60°C for 4 weeks to assess shelf life .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: What in vivo models are appropriate for assessing pharmacokinetic properties, such as bioavailability and metabolism?

  • Rodent models : Administer orally and intravenously to calculate absolute bioavailability (AUC₀–ₜ ratios).
  • Microsomal assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
  • Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C-labeled acetic acid moiety) to track accumulation in target organs .

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced selectivity?

Perform docking simulations against COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120 or Tyr355). Use QM/MM hybrid calculations to predict binding energies of modified substituents. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyetodolac
Reactant of Route 2
7-Hydroxyetodolac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.